2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
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Overview
Description
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of aromatic solvents such as toluene and chlorinated hydrocarbons like dichloromethane .
Chemical Reactions Analysis
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its interaction with these receptors, leading to various biological activities such as antiviral and anticancer effects .
Comparison with Similar Compounds
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds also exhibit antimicrobial and antiproliferative activities.
Indole derivatives: These compounds possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a wide range of molecular targets and pathways, leading to its diverse biological activities.
Properties
Molecular Formula |
C23H22BrNO |
---|---|
Molecular Weight |
408.3g/mol |
IUPAC Name |
2-(4-bromophenyl)-6,6-dimethyl-1-(4-methylphenyl)-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C23H22BrNO/c1-15-4-10-18(11-5-15)25-20(16-6-8-17(24)9-7-16)12-19-21(25)13-23(2,3)14-22(19)26/h4-12H,13-14H2,1-3H3 |
InChI Key |
RFQLYLMHJNCQNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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